molecular formula C13H29NO6 B3327420 N-Me-N-bis(PEG2-OH) CAS No. 342818-95-5

N-Me-N-bis(PEG2-OH)

Cat. No.: B3327420
CAS No.: 342818-95-5
M. Wt: 295.37 g/mol
InChI Key: UMKDFQUNYURFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Me-N-bis(PEG2-OH) is a branched polyethylene glycol (PEG) linker with two terminal hydroxyl groups. This compound is known for its versatility in chemical modifications, enabling further derivatization or replacement with other reactive functional groups. It is primarily used in research settings for its ability to act as a linker in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Me-N-bis(PEG2-OH) typically involves the reaction of N-methyl-N-(2-hydroxyethyl)amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an alkali metal hydroxide, at elevated temperatures and pressures. The resulting product is then purified through various chromatographic techniques to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of N-Me-N-bis(PEG2-OH) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

N-Me-N-bis(PEG2-OH) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-Me-N-bis(PEG2-OH) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Me-N-bis(PEG2-OH) is unique due to its specific balance of flexibility and reactivity, making it an ideal linker for a wide range of applications. Its branched structure and terminal hydroxyl groups provide multiple sites for chemical modifications, enabling the synthesis of complex molecules and materials with tailored properties .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO6/c1-14(2-6-17-10-12-19-8-4-15)3-7-18-11-13-20-9-5-16/h15-16H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKDFQUNYURFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCO)CCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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